Cas no 61775-25-5 (3-Phenoxybenzoyl Cyanide)

3-Phenoxybenzoyl Cyanide 化学的及び物理的性質
名前と識別子
-
- 3-Phenoxybenzoyl Cyanide
- (m-Phenoxyphenyl)oxoacetonitrile
- 3-Phenoxybenzoyl Cya
- 3-(phenoxy)benzoyl cyanide
- DB-290122
- ACETONITRILE, (m-PHENOXYPHENYL)OXO-
- Benzeneacetonitrile, alpha-oxo-3-phenoxy-
- alpha-Oxo-3-phenoxybenzeneacetonitrile
- 61775-25-5
- DTXSID70210770
- m-Phenoxybenzoyl cyanide
- SCHEMBL9162725
- BRN 2114224
-
- インチ: InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H
- InChIKey: RBJUQCDEOCYPBM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C#N
計算された属性
- せいみつぶんしりょう: 223.06337
- どういたいしつりょう: 223.063329
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.207
- ふってん: 352.5°C at 760 mmHg
- フラッシュポイント: 154°C
- 屈折率: 1.592
- PSA: 50.09
3-Phenoxybenzoyl Cyanide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P228015-10g |
3-Phenoxybenzoyl Cyanide |
61775-25-5 | 10g |
$ 1200.00 | 2023-09-06 | ||
TRC | P228015-1g |
3-Phenoxybenzoyl Cyanide |
61775-25-5 | 1g |
$ 170.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478827-1g |
3-Phenoxybenzoyl Cyanide, |
61775-25-5 | 1g |
¥2858.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478827-1 g |
3-Phenoxybenzoyl Cyanide, |
61775-25-5 | 1g |
¥2,858.00 | 2023-07-11 | ||
TRC | P228015-1000mg |
3-Phenoxybenzoyl Cyanide |
61775-25-5 | 1g |
$207.00 | 2023-05-17 | ||
TRC | P228015-10000mg |
3-Phenoxybenzoyl Cyanide |
61775-25-5 | 10g |
$1642.00 | 2023-05-17 |
3-Phenoxybenzoyl Cyanide 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
3-Phenoxybenzoyl Cyanideに関する追加情報
3-Phenoxybenzoyl Cyanide: A Comprehensive Overview
3-Phenoxybenzoyl Cyanide, identified by the CAS number 61775-25-5, is a compound of significant interest in various scientific and industrial applications. This compound, with its unique chemical structure, has been the focus of numerous studies aiming to explore its properties, potential uses, and synthesis methods. In recent years, advancements in synthetic chemistry and materials science have further highlighted the importance of this compound in diverse fields.
The chemical structure of 3-Phenoxybenzoyl Cyanide comprises a benzene ring substituted with a phenoxy group and a cyanide moiety. This arrangement imparts specific electronic and steric properties to the molecule, making it suitable for applications in organic synthesis, pharmaceuticals, and materials engineering. The phenoxy group introduces electron-donating effects, while the cyanide group contributes electron-withdrawing characteristics, creating a balance that can be exploited in various chemical reactions.
Recent research has focused on the synthesis of 3-Phenoxybenzoyl Cyanide through innovative methods. Traditional approaches often involved multi-step reactions with varying yields, but modern techniques leveraging catalytic systems and green chemistry principles have improved efficiency and sustainability. For instance, studies have demonstrated the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing this compound. These advancements not only enhance the scalability of production but also reduce environmental impact.
In terms of applications, 3-Phenoxybenzoyl Cyanide has shown promise in the field of pharmacology. Its ability to act as a precursor in drug design has led to investigations into its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its role in creating molecules with anti-inflammatory and antioxidant properties, opening avenues for new therapeutic agents. Additionally, its use in polymer chemistry has been explored, where it serves as a building block for advanced materials with tailored mechanical and thermal properties.
The versatility of 3-Phenoxybenzoyl Cyanide extends to its role in organic electronics. Researchers have examined its potential as an electron transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's electronic configuration allows for efficient charge transport, which is crucial for enhancing device performance. Recent breakthroughs in this area have demonstrated improved device efficiency when incorporating this compound into layered structures.
Safety considerations are paramount when handling 3-Phenoxybenzoyl Cyanide. While it is not classified as a hazardous substance under standard conditions, proper precautions should be taken during synthesis and handling to ensure occupational safety. Storage recommendations include keeping the compound in a cool, dry place away from direct sunlight to maintain stability.
In conclusion, 3-Phenoxybenzoyl Cyanide, with its unique chemical properties and diverse applications, remains a focal point for scientific research and industrial development. Ongoing studies continue to uncover new potentials for this compound, underscoring its importance in advancing modern chemistry and materials science.
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